Cas no 749907-04-8 (2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide)
2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
- 749907-04-8
- SCHEMBL4038473
- EN300-09145
- 2-chloro-N-(1-(2,4-dichlorophenyl)ethyl)acetamide
- G38612
- Acetamide, 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]-
- CS-0221441
- Z55993027
- DTXSID101219099
- AKOS017268189
- Acetamide, 2-chloro-N-(1-(2,4-dichlorophenyl)ethyl)-
- 831-018-4
- AKOS000205584
- 2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide
-
- Inchi: 1S/C10H10Cl3NO/c1-6(14-10(15)5-11)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3,(H,14,15)
- InChI Key: CPEIIDYZXPPDDE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(C)NC(CCl)=O)Cl
Computed Properties
- Exact Mass: 264.982797Da
- Monoisotopic Mass: 264.982797Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 419.6±45.0 °C at 760 mmHg
- Flash Point: 207.6±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C586023-50mg |
2-Chloro-N-[1-(2,4-Dichlorophenyl)Ethyl]Acetamide |
749907-04-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C586023-100mg |
2-Chloro-N-[1-(2,4-Dichlorophenyl)Ethyl]Acetamide |
749907-04-8 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C586023-500mg |
2-Chloro-N-[1-(2,4-Dichlorophenyl)Ethyl]Acetamide |
749907-04-8 | 500mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-09145-0.05g |
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
749907-04-8 | 98% | 0.05g |
$46.0 | 2023-10-28 | |
| Enamine | EN300-09145-0.1g |
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
749907-04-8 | 98% | 0.1g |
$73.0 | 2023-10-28 | |
| Enamine | EN300-09145-0.25g |
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
749907-04-8 | 98% | 0.25g |
$105.0 | 2023-10-28 | |
| Enamine | EN300-09145-0.5g |
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
749907-04-8 | 98% | 0.5g |
$197.0 | 2023-10-28 | |
| Enamine | EN300-09145-1.0g |
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
749907-04-8 | 98% | 1g |
$284.0 | 2023-05-01 | |
| Enamine | EN300-09145-2.5g |
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
749907-04-8 | 98% | 2.5g |
$558.0 | 2023-10-28 | |
| Enamine | EN300-09145-5.0g |
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
749907-04-8 | 98% | 5g |
$825.0 | 2023-05-01 |
2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide
Professional Introduction to 2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide (CAS No. 749907-04-8)
2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide, identified by its CAS number 749907-04-8, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in medicinal research. The structural features of this molecule, particularly the presence of chloro and acetamide functional groups, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable scaffold for the development of new therapeutic agents.
The synthesis of 2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the 2,4-dichlorophenyl moiety, which serves as the core aromatic structure. This is followed by the introduction of the chloro group and the ethylacetamide moiety, each step requiring precise control to ensure high yield and purity. The latest advancements in synthetic methodologies have improved the efficiency and scalability of this synthesis, making it more accessible for industrial applications.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds like 2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide. Research has indicated that this molecule may possess properties suitable for use in treating various diseases. For instance, studies have suggested that it could interfere with key biological pathways involved in inflammation and cancer progression. The dichlorophenyl group, in particular, has been shown to enhance binding affinity to certain enzymes and receptors, which is crucial for developing effective drugs.
The acetamide functional group in 2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide plays a critical role in determining its pharmacological activity. Acetamides are known for their ability to modulate biological processes by acting as substrates or inhibitors of enzymes. In this context, the compound may serve as a lead molecule for further derivatization to improve its therapeutic efficacy. Researchers are currently exploring various modifications to optimize its pharmacokinetic properties and reduce potential side effects.
The chemical stability and solubility of 2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide are also important considerations in its development as a pharmaceutical agent. Studies have shown that this compound exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Understanding these stability profiles is essential for formulating effective drug delivery systems that maintain the integrity of the active compound until it reaches its target site.
The regulatory landscape for pharmaceutical compounds like 2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide is stringent and requires thorough characterization before clinical trials can begin. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the compound. These methods provide critical data for regulatory submissions and ensure that the compound meets the required standards for safety and efficacy.
In conclusion, 2-Chloro-N-1-(2,4-Dichlorophenyl)EthylAcetamide (CAS No. 749907-04-8) represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activity make it an attractive molecule for medicinal chemists. As research continues to uncover new therapeutic applications, this compound is likely to play a significant role in the development of next-generation drugs.
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